molecular formula C21H15ClFN3O2S B2673036 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1105241-81-3

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B2673036
CAS No.: 1105241-81-3
M. Wt: 427.88
InChI Key: ZXQSAQVPRNUYCU-UHFFFAOYSA-N
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Description

The compound 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:

  • A 4-chlorophenyl substituent at position 7 of the thieno[3,2-d]pyrimidin-4-one core.
  • An N-(4-fluorophenyl)-N-methylacetamide side chain at position 2.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-25(16-8-6-15(23)7-9-16)18(27)10-26-12-24-19-17(11-29-20(19)21(26)28)13-2-4-14(22)5-3-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQSAQVPRNUYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide typically involves multi-step reactions. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth. The presence of electron-withdrawing groups like chlorine enhances their potency by increasing binding affinity to molecular targets associated with cancer progression .

Antimicrobial Properties

The thienopyrimidine framework has been linked to antimicrobial activity. Research indicates that derivatives of this compound can act as effective antibacterial agents against Gram-positive and Gram-negative bacteria. For example, compounds with similar substituents have been reported to exhibit potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the aromatic rings can optimize their antibacterial properties .

Inhibition of Kinases

Thienopyrimidine derivatives have been investigated for their ability to inhibit various kinases involved in signaling pathways critical for cancer cell proliferation. The unique structural features of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide may contribute to its selectivity towards specific kinases, making it a valuable candidate in drug discovery for kinase-related diseases .

Case Studies and Research Findings

StudyFocusFindings
Naik and Chikhalia (2007)Synthesis of thienopyrimidine derivativesIdentified compounds with significant antibacterial activity against S. aureus and E. coli.
Patel et al. (2014)Antimicrobial activity screeningCompounds showed excellent antibacterial effects compared to standard antibiotics.
Ramesh and Sumana (2020)Structure-activity relationship studiesDemonstrated that substitutions on the phenyl rings significantly enhance antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of signaling pathways involved in cell proliferation and inflammation . The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound ID/Reference R1 (Position 7) R2 (Side Chain) Key Structural Differences
Target Compound 4-Chlorophenyl N-(4-Fluorophenyl)-N-methyl Electron-withdrawing Cl/F groups; N-methylation enhances lipophilicity.
2-[7-(4-Fluorophenyl)-... () 4-Fluorophenyl N-(3-Methoxybenzyl) Fluorine at R1; methoxybenzyl group introduces polarity via ether linkage.
2-{[3-(4-Chlorophenyl)-... () 4-Chlorophenyl Sulfanyl-cyclopenta fused system Cyclopenta ring fusion; sulfanyl linker alters electronic profile.
2-[[3-(4-Chlorophenyl)-... () 4-Chlorophenyl Sulfanyl-N-(4-methylphenyl) Sulfanyl replaces oxygen; methylphenyl reduces solubility.
N-(2-Chloro-4-methylphenyl)-... () Phenyl N-(2-Chloro-4-methylphenyl) Lack of halogen at R1; chloro-methyl group increases steric bulk.

Electronic and Steric Considerations

  • R1 Substituents : The 4-chlorophenyl group (target compound) vs. 4-fluorophenyl () introduces differences in electron-withdrawing effects (Cl > F), which could influence aromatic stacking or charge distribution in binding pockets.
  • R2 Substituents : The N-methyl group in the target compound increases steric shielding and lipophilicity compared to polar groups like methoxybenzyl () or sulfanyl linkages ().

Biological Activity

The compound 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide belongs to the thienopyrimidine class of organic compounds. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of the compound is characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of halogenated phenyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Structural Features

Feature Description
Core Structure Thieno[3,2-d]pyrimidine
Substituents 4-chlorophenyl and 4-fluorophenyl groups
Functional Groups Acetamide moiety

Anticancer Potential

Research indicates that compounds with thienopyrimidine structures exhibit significant anticancer activity. The specific compound has shown promise in inhibiting various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • In vitro Studies : A study demonstrated that derivatives of thienopyrimidines exhibited IC50 values ranging from 1.18 to 8.83 μM against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation, such as Pim-1 kinase, which is crucial for tumor growth .

Antimicrobial Activity

Thienopyrimidine derivatives have also been explored for their antimicrobial properties. The compound has shown activity against a range of pathogenic bacteria and fungi.

Research Findings

  • A study highlighted that similar thienopyrimidine compounds exhibited significant antibacterial activity against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 75 µg/mL .
  • The presence of halogen substituents was correlated with enhanced antimicrobial efficacy, possibly due to increased lipophilicity facilitating better membrane penetration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the phenyl substituents can significantly alter the pharmacological profile.

Modification Effect on Activity
Addition of Methoxy GroupIncreased anticancer potency
Halogen SubstitutionEnhanced antimicrobial activity

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